molecular formula C7H6N2O B8221655 1H-pyrrolo[3,2-c]pyridin-7-ol

1H-pyrrolo[3,2-c]pyridin-7-ol

Cat. No.: B8221655
M. Wt: 134.14 g/mol
InChI Key: QDSZTBJKYDINPU-UHFFFAOYSA-N
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Description

1H-pyrrolo[3,2-c]pyridin-7-ol is a heterocyclic compound that features a fused pyridine and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridin-7-ol typically involves palladium-mediated coupling reactions. One common method is the Sonogashira coupling of an appropriately substituted 4-amino-2-bromo-5-iodopyridine . This reaction is followed by cyclization to form the desired pyrrolo-pyridine structure. The reaction conditions often include the use of palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1H-pyrrolo[3,2-c]pyridin-7-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyridine and pyrrole rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or thiols.

Major Products: The major products formed from these reactions include various substituted pyrrolo-pyridines, which can be further functionalized for specific applications.

Scientific Research Applications

1H-pyrrolo[3,2-c]pyridin-7-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1H-pyrrolo[3,2-c]pyridin-7-ol involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tubulin polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts microtubule dynamics, which is crucial for cell division and proliferation.

Comparison with Similar Compounds

Uniqueness: 1H-pyrrolo[3,2-c]pyridin-7-ol is unique due to its specific ring fusion and the presence of a hydroxyl group, which can be further functionalized. This makes it a versatile scaffold for the development of various biologically active molecules and materials.

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-6-4-8-3-5-1-2-9-7(5)6/h1-4,9-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSZTBJKYDINPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C(C=NC=C21)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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